N-(2,3-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-(2,3-DIMETHYLPHENYL)-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and substituted phenyl and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,3-DIMETHYLPHENYL)-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the carboxamide group, and the attachment of the substituted phenyl and phenoxy groups. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the carboxamide group: This step may involve the reaction of the pyrazole intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Attachment of substituted phenyl and phenoxy groups: This can be accomplished through nucleophilic substitution reactions, where the pyrazole intermediate reacts with substituted phenyl and phenoxy halides in the presence of a base.
Industrial Production Methods
Industrial production of N3-(2,3-DIMETHYLPHENYL)-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~3~-(2,3-DIMETHYLPHENYL)-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or phenoxy rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and electrophiles in the presence of bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in various substituted phenyl or phenoxy derivatives.
Scientific Research Applications
N~3~-(2,3-DIMETHYLPHENYL)-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with unique properties.
Mechanism of Action
The mechanism of action of N3-(2,3-DIMETHYLPHENYL)-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N~3~-(2,3-DIMETHYLPHENYL)-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
N~3~-(2,3-DIMETHYLPHENYL)-1-[(2-CHLOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a similar structure but with a chlorine atom instead of a fluorine atom on the phenoxy group.
N~3~-(2,3-DIMETHYLPHENYL)-1-[(2-BROMOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a bromine atom instead of a fluorine atom on the phenoxy group.
N~3~-(2,3-DIMETHYLPHENYL)-1-[(2-IODOPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has an iodine atom instead of a fluorine atom on the phenoxy group.
The uniqueness of N3-(2,3-DIMETHYLPHENYL)-1-[(2-FLUOROPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H18FN3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18FN3O2/c1-13-6-5-8-16(14(13)2)21-19(24)17-10-11-23(22-17)12-25-18-9-4-3-7-15(18)20/h3-11H,12H2,1-2H3,(H,21,24) |
InChI Key |
PTFSXKRTWRLGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F)C |
Origin of Product |
United States |
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